molecular formula C10H8F2N2O2 B2428624 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid CAS No. 1016515-68-6

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid

Cat. No.: B2428624
CAS No.: 1016515-68-6
M. Wt: 226.183
InChI Key: FVQRKYMRDLFRFR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

3-(5,6-Difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid is the systematic IUPAC name for this compound, derived from its structural components: a 1,3-benzodiazole core substituted with fluorine atoms at positions 5 and 6, linked to a propanoic acid side chain via a methylene group. The CAS Registry Number assigned to this compound is 1016515-68-6 .

Molecular Formula and Structural Representation

The molecular formula is C₁₀H₈F₂N₂O₂ , corresponding to a molecular weight of 226.17–226.18 g/mol . The structure comprises a fused benzodiazole ring (positions 1–3: benzene; 1–2: diazole) with fluorine substituents at positions 5 and 6. The propanoic acid moiety is attached via a nitrogen atom at position 1 of the benzodiazole ring, forming a methylene bridge.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₀H₈F₂N₂O₂
Molecular Weight 226.17–226.18 g/mol
CAS Registry Number 1016515-68-6
SMILES C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O
InChI Key FVQRKYMRDLFRFR-UHFFFAOYSA-N

Properties

IUPAC Name

3-(5,6-difluorobenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c11-6-3-8-9(4-7(6)12)14(5-13-8)2-1-10(15)16/h3-5H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRKYMRDLFRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

The target compound features a benzimidazole core substituted with fluorine atoms at positions 5 and 6, coupled with a propanoic acid group at the N1 position. Key challenges include:

  • Regioselective fluorination : Ensuring precise placement of fluorine atoms on the aromatic ring.
  • N-Alkylation efficiency : Achieving high yields without side reactions at the benzimidazole’s reactive nitrogen sites.
  • Acid stability : Managing the stability of the propanoic acid group under acidic cyclization conditions.

Synthetic Routes and Methodologies

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically synthesized via condensation of fluorinated o-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents.

Cyclization of 4,5-Difluoro-1,2-Diaminobenzene

Procedure :

  • Starting material : 4,5-Difluoro-1,2-diaminobenzene is reacted with formic acid under reflux to form 5,6-difluoro-1H-benzimidazole.
  • Conditions :
    • Solvent: Formic acid (excess as solvent and carbonyl source).
    • Temperature: 100–120°C for 6–8 hours.
    • Yield: ~70–80% (estimated based on analogous reactions).

Mechanism :
The reaction proceeds through cyclodehydration, where formic acid acts as a carbonyl donor, facilitating ring closure.

Alternative Carbonyl Sources

Trifluoroacetic acid or triethyl orthoformate may replace formic acid to enhance reaction efficiency in moisture-sensitive conditions.

N-Alkylation with Propanoic Acid Derivatives

Introducing the propanoic acid side chain requires selective alkylation at the N1 position of the benzimidazole.

Alkylation Using 3-Bromopropanoic Acid

Procedure :

  • Reagents :
    • 5,6-Difluoro-1H-benzimidazole (1 equiv).
    • 3-Bromopropanoic acid (1.2 equiv).
    • Base: Potassium tert-butoxide (tBuOK, 2 equiv).
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: 60–80°C for 12–24 hours.
    • Workup: Acidification with HCl, extraction with ethyl acetate.
    • Yield: ~50–65% (estimated).

Optimization Notes :

  • Base selection : Strong bases like tBuOK improve deprotonation of benzimidazole, enhancing alkylation efficiency.
  • Side reactions : Competing N3-alkylation is minimized by steric hindrance from fluorine substituents.
Ester Protection Strategy

To avoid side reactions with the carboxylic acid group, alkylation may be performed using methyl 3-bromopropanoate, followed by saponification.

Procedure :

  • Alkylation :
    • Reagents: Methyl 3-bromopropanoate, tBuOK in DMF.
    • Yield: ~70% (alkylated ester intermediate).
  • Saponification :
    • Reagents: NaOH (2 equiv) in methanol/water (3:1).
    • Temperature: 60°C for 4 hours.
    • Yield: ~90% (final acid).

Comparative Analysis of Synthetic Approaches

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Direct alkylation 5,6-Difluoro-1H-benzimidazole 3-Bromopropanoic acid 50–65 One-pot reaction Low yield due to side reactions
Ester protection Methyl 3-bromopropanoate tBuOK, NaOH 70 (overall) Higher purity, avoids decarboxylation Additional saponification step

Scale-Up and Industrial Considerations

  • Flow chemistry : Continuous flow systems (e.g., microreactors) enable precise temperature control and reduced reaction times for alkylation steps.
  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent is under investigation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzodiazole Ring

The fluorine atoms at positions 5 and 6 of the benzodiazole ring are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic system.

Reaction TypeConditionsProducts/OutcomesSource Relevance
Ammonolysis NH₃ in DMF, 80°C, 12 h5,6-Diamino-benzodiazole derivativeInferred from
Hydrolysis NaOH (aq.), refluxHydroxylated benzodiazoleAnalogous to

Key Findings :

  • Fluorine substituents enhance reactivity toward nucleophiles like amines or hydroxide ions due to inductive effects .

  • Substitution patterns depend on solvent polarity and temperature .

Carboxylic Acid Functionalization

The propanoic acid group undergoes typical carboxylic acid reactions, including esterification, amidation, and salt formation.

Reaction TypeReagents/ConditionsProductsCatalysts/Notes
Esterification SOCl₂ → ROH, pyridinePropanoate estersHigh yield (>85%)
Amidation EDCl/HOBt, DMF, rtAmides (e.g., with alkylamines)Bioconjugation uses
Metal Salt Formation NaOH or AgNO₃Sodium or silver saltsEnhanced solubility

Mechanistic Insight :

  • Activation of the carboxylic acid via chlorination (SOCl₂) precedes ester formation .

  • Amidation reactions often require coupling agents like EDCl to facilitate nucleophilic attack.

Palladium-Catalyzed Coupling Reactions

The benzodiazole core participates in cross-coupling reactions under Pd catalysis, similar to Catellani-type transformations .

Reaction TypePartnersConditionsOutcomes
Suzuki Coupling Aryl boronic acidsPd(OAc)₂, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives
Heck Reaction AlkenesPdCl₂, PPh₃, NEt₃Alkenylated benzodiazoles

Research Highlights :

  • The electron-deficient benzodiazole ring facilitates oxidative addition to Pd⁰ .

  • Steric hindrance from the propanoic acid group may limit coupling efficiency at the 1-position .

Electrophilic Aromatic Substitution (EAS)

Despite fluorine's deactivating effects, directed EAS can occur at the 4-position of the benzodiazole ring.

Reaction TypeElectrophileConditionsRegioselectivity
Nitration HNO₃/H₂SO₄0°C, 2 h4-Nitro derivative
Sulfonation SO₃/H₂SO₄50°C, 6 h4-Sulfo analog

Notes :

  • Nitration proceeds slowly due to fluorine's electron-withdrawing effects.

  • Sulfonation requires harsh conditions but provides water-soluble derivatives .

Reduction and Oxidation Reactions

The benzodiazole ring and propanoic acid group exhibit distinct redox behaviors.

Reaction TypeReagentsOutcomesApplications
Ring Reduction H₂, Pd/C, EtOHPartially saturated benzodiazoleBioactivity modulation
Acid Oxidation KMnO₄, H₂O, Δβ-ketopropanoic acid derivativeUncommon, low yield

Challenges :

  • Complete reduction of the benzodiazole ring is hindered by its aromatic stability .

  • Oxidation of the propanoic acid side chain is rarely practical.

Photochemical and Thermal Stability

The compound demonstrates moderate stability under standard conditions but degrades under UV light or prolonged heating.

ConditionDegradation PathwayHalf-Life (25°C)Mitigation Strategies
UV Light Ring-opening via C-N cleavage~48 h (300 nm)Store in amber glass
Thermal Decarboxylation >150°C~30 min at 200°CUse inert atmosphere

Scientific Research Applications

Therapeutic Potential

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid has been studied for its potential as a therapeutic agent against several diseases:

  • Inhibition of Metalloenzymes : Research has indicated that compounds similar to this compound can modulate metalloenzyme activity. These enzymes are crucial in various biochemical pathways and are often implicated in disease states such as cancer and neurodegenerative disorders .

Cardiac Disease Treatment

The compound has been explored for its role as a potassium channel inhibitor, which is significant in treating cardiac diseases. Potassium channels play a vital role in regulating heart rhythm and function; thus, compounds that can modulate these channels hold promise in cardiovascular therapeutics .

Case Study 1: Metalloenzyme Inhibition

A study investigated the efficacy of various benzodiazole derivatives in inhibiting specific metalloenzymes involved in cancer progression. The findings suggest that modifications to the benzodiazole structure can enhance inhibitory effects, indicating that this compound may also exhibit similar properties when further analyzed .

Case Study 2: Larvicidal Activity Against Aedes aegypti

A comparative study evaluated the larvicidal activity of several benzodioxole acids against Aedes aegypti. While not directly tested, the structural similarities to known active compounds suggest that this compound could be effective against mosquito larvae .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Therapeutic PotentialInhibition of metalloenzymes linked to cancer and neurodegenerative diseases
Insecticidal PropertiesPotential larvicidal activity against Aedes aegypti
Cardiac Disease TreatmentModulation of potassium channels for heart rhythm regulation

Mechanism of Action

The mechanism of action of 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzodiazole ring enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The propanoic acid group also plays a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H8F2N2O2
  • Molecular Weight : 226.18 g/mol
  • CAS Number : Not specified in the sources but can be referenced through various chemical databases.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

One notable study evaluated benzodioxole derivatives for their larvicidal activity against Aedes aegypti, the mosquito vector for several viral diseases. Although this study primarily focused on different compounds, the structural similarities with this compound suggest potential insecticidal properties. The study highlighted the importance of specific substituents for enhancing biological activity and minimizing toxicity to non-target organisms .

Cytotoxicity and Safety Profile

Research indicates that certain derivatives of benzodiazoles exhibit low cytotoxicity towards human peripheral blood mononuclear cells. For example, compounds similar to this compound showed no significant cytotoxic effects even at high concentrations (up to 5200 μM) . This suggests a favorable safety profile for further development.

Table 1: Summary of Biological Activities

Compound Activity Concentration (μM) Effect Reference
This compoundPotential InsecticideNot specifiedSimilar structure to active compounds
Benzodioxole derivative (e.g., 3,4-methylenedioxy cinnamic acid)LarvicidalLC50: 28.9 ± 5.6Effective against Aedes aegypti
Other benzodioxole derivativesCytotoxicityUp to 5200No significant toxicity observed

While specific mechanisms for this compound are not extensively documented in the literature available, related compounds often interact with biological pathways involved in cellular signaling and metabolic processes. The presence of fluorine atoms in its structure may enhance lipophilicity and membrane permeability, potentially influencing its bioactivity.

Q & A

Q. What are the recommended synthetic routes for 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling a fluorinated benzodiazole precursor with a propanoic acid derivative. A key step is the benzoylation of β-alanine or analogous substrates, where controlled addition of acyl chlorides in alkaline conditions (e.g., 10% NaOH) followed by acidification ensures proper crystallization . Critical parameters include:
  • Reagent stoichiometry : Excess acyl chloride (e.g., 1.2 equivalents) improves conversion.
  • Temperature control : Maintaining <25°C during exothermic reactions prevents side-product formation.
  • Purification : Recrystallization from boiling water enhances purity .
    For fluorinated intermediates, inert atmospheres (N₂/Ar) may mitigate decomposition.

Q. How should researchers handle safety and storage of this compound given its potential hazards?

  • Methodological Answer : Based on analogous compounds (e.g., benzodiazoles and propanoic acid derivatives):
  • Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles .
  • Storage : Keep in sealed containers under dry, inert conditions (e.g., desiccator with silica gel). Avoid exposure to light, which may degrade fluorinated aromatic systems .
  • Spills : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ -110 to -150 ppm) confirms fluorination patterns. ¹H NMR (δ 6.5–8.5 ppm) identifies benzodiazole protons .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M-H]⁻) for accurate mass validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: Acetonitrile/water (0.1% TFA) gradient .

Advanced Research Questions

Q. How can computational methods like DFT or molecular modeling aid in designing derivatives with enhanced biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization. For example, fluorination at C5/C6 increases electron-withdrawing effects, stabilizing charge-transfer interactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using software like AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP < 3 for optimal bioavailability) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers. Adjust for variables like assay type (e.g., cell-based vs. enzymatic) .
  • Experimental Replication : Standardize protocols (e.g., fixed cell lines, buffer pH) to isolate confounding factors. For example, discrepancies in cytotoxicity may arise from differing serum concentrations in cell media .
  • Computational Validation : Use cheminformatics platforms (e.g., PubChem BioAssay) to cross-reference activity trends with structural analogs .

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Screening Experiments : Use a 2³ factorial design to test variables: temperature (20–40°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Response variables: yield and purity .
  • Response Surface Methodology (RSM) : Model interactions between factors. For instance, high catalyst loading may compensate for lower temperatures, reducing reaction time by 30% .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress dynamically, enabling real-time adjustments .

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